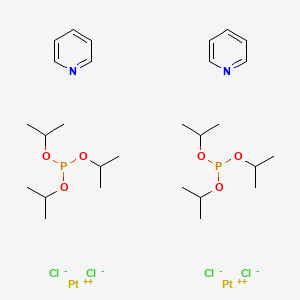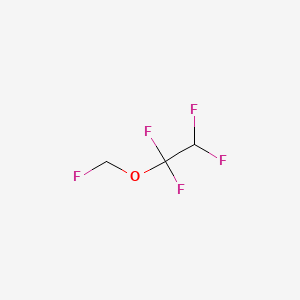
Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- typically involves the reaction of chloromethyl compounds with fluorinating agents. One common method includes the use of chlorodifluoromethylation of aldehydes using Me3SiCF2Cl and a catalytic amount of TBAF in polar solvents at room temperature . This reaction provides difluoromethylated alcohols, which can be further processed to obtain the desired fluorinated ether.
Industrial Production Methods
Industrial production of ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- often involves large-scale fluorination processes. These processes are designed to ensure high yields and purity of the final product. The use of specialized equipment and controlled reaction conditions is crucial to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated carbonyl compounds.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, carbonyl compounds, and substituted ethers. These products retain the unique properties imparted by the fluorine atoms, making them valuable in various applications.
Applications De Recherche Scientifique
Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism of action of ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrafluoroethane: A closely related compound with similar fluorinated groups but lacking the fluoromethoxy group.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated ether with different substituents, used in similar applications.
Uniqueness
Ethane, 1,1,2,2-tetrafluoro-1-(fluoromethoxy)- is unique due to the presence of both tetrafluoro and fluoromethoxy groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specialized applications.
Propriétés
Numéro CAS |
37031-31-5 |
|---|---|
Formule moléculaire |
C3H3F5O |
Poids moléculaire |
150.05 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoro-1-(fluoromethoxy)ethane |
InChI |
InChI=1S/C3H3F5O/c4-1-9-3(7,8)2(5)6/h2H,1H2 |
Clé InChI |
YLLYZRFNJHNIGY-UHFFFAOYSA-N |
SMILES canonique |
C(OC(C(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



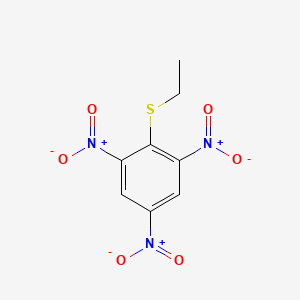
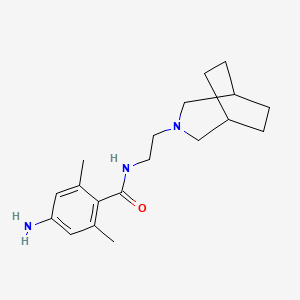
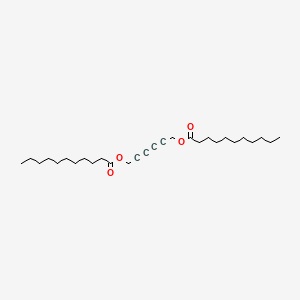

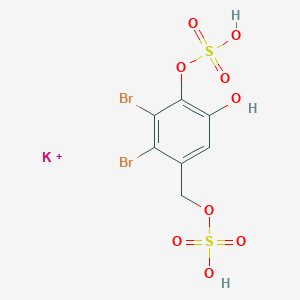
![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)
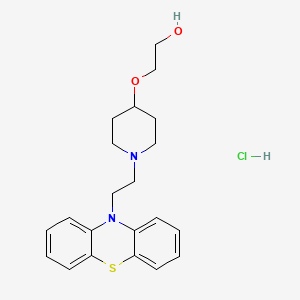
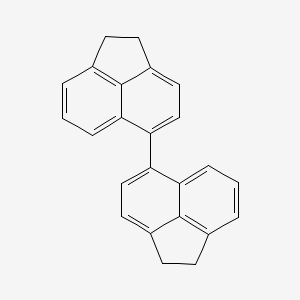

![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)

